molecular formula C15H21NO B13996992 n-(1-Cyclohexylethyl)benzamide CAS No. 67404-89-1

n-(1-Cyclohexylethyl)benzamide

Cat. No.: B13996992
CAS No.: 67404-89-1
M. Wt: 231.33 g/mol
InChI Key: KFKGJQJVRQAJMR-UHFFFAOYSA-N
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Description

N-(1-Cyclohexylethyl)benzamide is an organic compound with the molecular formula C15H21NO It is a derivative of benzamide, where the benzamide moiety is substituted with a cyclohexylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclohexylethyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with 1-cyclohexylethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclohexylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexylcarboxylic acid or cyclohexyl ketone derivatives.

    Reduction: Formation of N-(1-cyclohexylethyl)amine.

    Substitution: Formation of halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-(1-Cyclohexylethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Cyclohexylethyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of NF-kB, a transcription factor involved in inflammatory responses and cell survival . This inhibition leads to the induction of apoptosis (programmed cell death) in certain cancer cell lines. The compound’s ability to modulate these pathways makes it a promising candidate for further drug development.

Comparison with Similar Compounds

N-(1-Cyclohexylethyl)benzamide can be compared with other benzamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

67404-89-1

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

N-(1-cyclohexylethyl)benzamide

InChI

InChI=1S/C15H21NO/c1-12(13-8-4-2-5-9-13)16-15(17)14-10-6-3-7-11-14/h3,6-7,10-13H,2,4-5,8-9H2,1H3,(H,16,17)

InChI Key

KFKGJQJVRQAJMR-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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